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molecular formula C16H12Br2 B8433057 2,7-dibromo-9-(propan-2-ylidene)-9H-fluorene

2,7-dibromo-9-(propan-2-ylidene)-9H-fluorene

Cat. No. B8433057
M. Wt: 364.07 g/mol
InChI Key: GOOZIOGEHFMZSF-UHFFFAOYSA-N
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Patent
US09156823B2

Procedure details

To a mixture of solid 2,7-dibromo-9H-fluorene (1 g, 3.1 mmol) and solid potassium hydroxide (freshly ground, 530 mg, 9.4 mmol) was added acetone (15 mL). The reaction immediately turns dark. After 3 hours the reaction was diluted with ethyl acetate. The organics were washed with water and brine, dried (MgSO4) and concentrated to a dark blue-green oil. This oil was dissolved in dichloromethane (10 mL) and formic acid (˜10 drops) was added until the solution was bright orange. After concentration, the resulting residue was purified by flash column chromatography to yield 2,7-dibromo-9-(propan-2-ylidene)-9H-fluorene (145 mg, 13%) as an orange solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[OH-].[K+].[CH3:18][C:19]([CH3:21])=O>C(OCC)(=O)C>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5](=[C:19]([CH3:21])[CH3:18])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction immediately turns dark
WASH
Type
WASH
Details
The organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark blue-green oil
DISSOLUTION
Type
DISSOLUTION
Details
This oil was dissolved in dichloromethane (10 mL)
ADDITION
Type
ADDITION
Details
formic acid (˜10 drops) was added until the solution
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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